molecular formula C7H12N2O B14398536 3-Butyl-4-methyl-1,2,5-oxadiazole CAS No. 88406-39-7

3-Butyl-4-methyl-1,2,5-oxadiazole

Cat. No.: B14398536
CAS No.: 88406-39-7
M. Wt: 140.18 g/mol
InChI Key: YSIPJVVRWAJACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-4-methyl-1,2,5-oxadiazole is a high-purity chemical reagent intended for research and development purposes. This compound belongs to the 1,2,5-oxadiazole family, a class of heterocyclic scaffolds recognized in scientific literature for their utility in advanced material and life science applications . Researchers value the 1,2,5-oxadiazole (also known as furazan) core for its electron-deficient nature, which makes it a promising building block in the design of high-energy density materials (HEDMs) and electron-transport materials for organic electronics . In medicinal chemistry, derivatives of this heterocycle have been investigated for their potential biological activities, which include cytotoxic properties, positioning them as subjects of interest in antiproliferative research . The specific substitution pattern with butyl and methyl groups on the 1,2,5-oxadiazole ring in this compound offers a unique profile for structure-activity relationship (SAR) studies and for tuning physicochemical properties in material science applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88406-39-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-butyl-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C7H12N2O/c1-3-4-5-7-6(2)8-10-9-7/h3-5H2,1-2H3

InChI Key

YSIPJVVRWAJACH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NON=C1C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,2,5 Oxadiazole Derivatives, Including 3 Butyl 4 Methyl 1,2,5 Oxadiazole

Direct Ring Closure Approaches

The formation of the 1,2,5-oxadiazole ring is the cornerstone of synthesizing these compounds. Several classical and modern methods have been developed to achieve this, each with its own set of advantages and limitations.

Dehydration of Dioximes and Bisoximes

A primary and well-established method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. chemicalbook.com This approach involves the removal of two molecules of water from a 1,2-dione dioxime to facilitate ring closure. Various dehydrating agents have been employed for this transformation, with the choice of reagent often influencing the reaction conditions and yield.

Commonly used dehydrating agents include:

Succinic anhydride (B1165640): Heating a glyoxime (B48743) with succinic anhydride at high temperatures (150–170°C) can effectively produce the corresponding 1,2,5-oxadiazole. chemicalbook.com

Thionyl chloride (SOCl2): This reagent offers a more reactive alternative for the dehydration process, often allowing for lower reaction temperatures. chemicalbook.com

1,1′-Carbonyldiimidazole (CDI): CDI has emerged as a mild and efficient reagent for the cyclization of bisoximes to form 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperatures. researchgate.netorganic-chemistry.org This method is particularly advantageous for preparing energetic compounds as it avoids the high temperatures that might lead to decomposition. researchgate.net

Dehydrating AgentTypical ConditionsReference
Succinic anhydride150–170°C chemicalbook.com
Thionyl chloride (SOCl₂)Variable chemicalbook.com
1,1′-Carbonyldiimidazole (CDI)Ambient temperature researchgate.netorganic-chemistry.org

Cyclodehydration of α-Nitro-oximes

The cyclodehydration of α-nitro-oximes presents another viable route to 1,2,5-oxadiazole derivatives, specifically their N-oxide counterparts, known as furoxans. researchgate.net This method involves an intramolecular cyclization with the elimination of a water molecule. Acidic alumina (B75360) has been reported as a convenient catalyst for this transformation, facilitating the synthesis of furoxans from α-nitro-ketoximes. researchgate.net The reaction of cinnamyl alcohols with excess sodium nitrite (B80452) in an acetic acid-dimethylformamide mixture can also yield furoxans through an intermediate α-nitroketoxime. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and versatile tool for the synthesis of heterocyclic systems, including 1,2,5-oxadiazoles. nih.gov These reactions, typically [3+2] cycloadditions, involve the reaction of a three-atom component with a two-atom component to form the five-membered ring. For instance, the 1,3-dipolar cycloaddition of nitrile oxides with nitriles can lead to the formation of 1,2,4-oxadiazoles, and under certain conditions, can be a pathway to 1,2,5-oxadiazole derivatives. nih.gov The reaction of 2-azaallyl anions with nitroarenes represents a transition metal-free net [3+2]-cycloaddition method for generating diverse 2,5-dihydro-1,2,4-oxadiazoles. researchgate.net

Condensation Reactions

Condensation reactions, involving the joining of two molecules with the elimination of a small molecule like water or ammonia, are widely used in the synthesis of 1,2,5-oxadiazole derivatives. nih.gov These reactions can involve a variety of starting materials. For example, the condensation of 1,2,5-oxadiazole-3,4-diamine with 1,2-diones is a valuable route to researchgate.netnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines. thieme-connect.de One-pot condensation reactions have also been developed, such as the reaction of furoxanyl (B1587844) amidoximes with aldehydes followed by iodine-mediated oxidation, to produce 1,2,4- and 1,2,5-oxadiazole ring assemblies. researchgate.net Additionally, the reaction of amidoximes with alkyl 2-halocarboxylates can yield 1,2,4-oxadiazin-5(6H)-ones. mdpi.com A novel one-pot, four-component condensation reaction has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives using (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde. acs.org

ReactantsProduct TypeReference
1,2,5-Oxadiazole-3,4-diamine and 1,2-diones researchgate.netnih.govresearchgate.netOxadiazolo[3,4-b]pyrazines thieme-connect.de
Furoxanyl amidoximes and aldehydes1,2,4- and 1,2,5-Oxadiazole ring assemblies researchgate.net
Amidoximes and alkyl 2-halocarboxylates1,2,4-Oxadiazin-5(6H)-ones mdpi.com
(N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde2,5-Disubstituted 1,3,4-oxadiazoles acs.org

Ring-Conversion Strategies

Existing heterocyclic rings can be transformed into the 1,2,5-oxadiazole system through ring-conversion reactions. nih.gov A notable example is the Boulton–Katritzky rearrangement, a type of mononuclear heterocyclic rearrangement. beilstein-journals.org This reaction can convert various heterocyclic systems containing an N-O bond into different five-membered nitrogen-containing heterocycles. beilstein-journals.org For instance, 1-(1,2,4-oxadiazol-3-yl)alkanone oximes and 1-(isoxazol-3-yl)alkanone oximes can undergo the Boulton–Katritzky rearrangement to form 1,2,5-oxadiazoles. thieme-connect.de This rearrangement has also been observed in the acid- or base-catalyzed transformation of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles into spiropyrazolinium salts. mdpi.com

Post-Cyclization Functionalization and Derivatization

Once the 1,2,5-oxadiazole ring is formed, its substituents can be modified to introduce a wide array of functional groups, allowing for the synthesis of diverse derivatives. The inherent stability of the 1,2,5-oxadiazole ring facilitates these manipulations. thieme-connect.de

Nucleophilic substitution reactions are a common strategy, particularly for 1,2,5-oxadiazoles bearing good leaving groups such as halides or nitro groups. thieme-connect.de Nitro-1,2,5-oxadiazoles are frequently used as starting materials due to their accessibility. thieme-connect.de The functionalization of the furoxan ring can be achieved through nucleophilic substitution of nitro and arylsulfonyl groups. researchgate.net

Furthermore, various condensation reactions can be performed on derivatives containing cyano-, carbonyl-, and carboxy- groups. researchgate.net For example, 1,2,5-oxadiazolyl sulfides can be readily oxidized to the corresponding sulfones using agents like hydrogen peroxide. thieme-connect.de The amino groups on 1,2,5-oxadiazolamines can undergo acylation, sulfonation, and condensation with aldehydes and ketones. thieme-connect.de The development of one-pot synthesis-functionalization strategies has streamlined the process, allowing for the formation of the oxadiazole ring followed by in-situ functionalization, such as the copper-catalyzed C-H arylation of monosubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Nucleophilic Substitution Reactions

Nucleophilic substitution presents a powerful method for the synthesis of 1,2,5-oxadiazole derivatives that may not be easily accessible through ring-closure methods. thieme-connect.de This approach is particularly effective when the 1,2,5-oxadiazole ring is substituted with a good leaving group. thieme-connect.de

Key Leaving Groups:

Halogens

Nitro groups

Sulfonyl groups

Among these, nitro-1,2,5-oxadiazoles are frequently used as starting materials due to their accessibility. thieme-connect.de The nitro group is readily displaced by a variety of nucleophiles, including alkoxides, thiols, azides, and amines. thieme-connect.de While the 1,2,5-oxadiazole ring itself is generally not highly reactive towards nucleophiles, the presence of these leaving groups facilitates substitution, providing a versatile route to a range of heteroatom-substituted analogs. thieme-connect.de For instance, the thiol group on an oxadiazole ring can readily undergo nucleophilic substitution reactions. nih.gov

Table 1: Common Leaving Groups in Nucleophilic Substitution of 1,2,5-Oxadiazoles
Leaving GroupReactivityTypical Nucleophiles
Halogens (e.g., Cl, Br)GoodAmines, Alkoxides, Thiolates
Nitro (NO₂)ExcellentAzides, Alkoxides, Amines, Thiols thieme-connect.de
Sulfonyl (e.g., SO₂R)GoodVarious nucleophiles thieme-connect.de

Deoxygenation of 1,2,5-Oxadiazole N-Oxides (Furoxans)

A primary and widely utilized route for the synthesis of 1,2,5-oxadiazoles is the deoxygenation of their corresponding N-oxides, also known as furoxans. chemicalbook.comthieme-connect.de Furoxans themselves are often prepared through the dimerization of nitrile oxides. thieme-connect.dewikipedia.org This deoxygenation step is crucial for obtaining the final 1,2,5-oxadiazole structure. thieme-connect.de

A variety of reducing agents can be employed for this transformation, with the choice of reagent being critical to avoid over-reduction and potential ring cleavage. thieme-connect.de

Common Reducing Agents for Furoxan Deoxygenation:

Trialkyl and triaryl phosphites

Tin(II) chloride/hydrochloric acid/acetic acid

Zinc/acetic acid

This method is compatible with a broad range of substituents, including alkyl, aryl, acyl, cyano, and amino groups. chemicalbook.com The deoxygenation of furoxans provides a reliable pathway to diversely substituted 1,2,5-oxadiazoles. thieme-connect.de

Oxidation and Nitration Reactions

While the 1,2,5-oxadiazole ring is generally resistant to oxidation except under forcing conditions, oxidation reactions can be a key step in the synthesis of its precursors or in the modification of its substituents. thieme-connect.de For example, the oxidation of 1,2,4-oxadiazolines, formed from the condensation of amidoximes and aldehydes, can yield 1,2,4-oxadiazoles. nih.govresearchgate.net

Nitration is also a relevant synthetic strategy, particularly for introducing the highly effective nitro leaving group for subsequent nucleophilic substitution reactions. nih.govbenthamdirect.comresearchgate.netbohrium.com For example, furyl oxadiazoles (B1248032) can undergo nitration with nitric acid and acetic anhydride to produce 5-nitrofuryl derivatives. nih.gov

Dimerization Approaches

Dimerization reactions are fundamental to the synthesis of furoxans (1,2,5-oxadiazole N-oxides), which are key precursors to 1,2,5-oxadiazoles. nih.govbenthamdirect.comresearchgate.netthieme-connect.debohrium.com The most common dimerization reaction involves the [3+2] cycloaddition of nitrile oxides. thieme-connect.de This method is a cornerstone for the formation of the furoxan ring system.

While dimerization to other structures like 1,2,4-oxadiazole (B8745197) 4-oxides and 1,4,2,5-dioxadiazines has been observed, the formation of 1,2,5-oxadiazole 2-oxides is the predominant outcome. thieme-connect.de

C-H Insertion Reactions

C-H insertion reactions represent a more specialized but reported method for the functionalization of 1,2,5-oxadiazoles. thieme-connect.de This approach involves the reaction of a monosubstituted 1,2,5-oxadiazole with a carbene, such as (methoxycarbonyl)carbene generated from methyl diazoacetate. thieme-connect.de Although not as widely used as other synthetic methods, C-H insertion offers a direct way to introduce substituents onto the oxadiazole ring. thieme-connect.de

N-Alkylation Reactions

Direct N-alkylation of the 1,2,5-oxadiazole ring is possible, though it typically requires forcing conditions. thieme-connect.de For instance, heating with dimethyl sulfate (B86663) can lead to the formation of N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de This method is generally less common for the synthesis of neutral 1,2,5-oxadiazole derivatives but is a viable pathway for creating cationic species. Some N-alkylation reactions can also lead to ring-opening of related heterocycles like 2-oxazolines. beilstein-journals.org

Analysis of Merits and Demerits for Specific Synthetic Routes in the Context of Substituted 1,2,5-Oxadiazoles

The selection of a synthetic route for a specific substituted 1,2,5-oxadiazole like 3-butyl-4-methyl-1,2,5-oxadiazole depends on factors such as precursor availability, desired substitution pattern, and reaction scalability. benthamdirect.combohrium.com

Table 2: Comparison of Synthetic Routes for Substituted 1,2,5-Oxadiazoles
Synthetic RouteMeritsDemerits
Nucleophilic Substitution- Access to derivatives not easily made by ring-closure thieme-connect.de
  • Wide range of nucleophiles can be used thieme-connect.de
  • - Requires a pre-functionalized ring with a good leaving group thieme-connect.de
    Deoxygenation of Furoxans- High compatibility with various substituents chemicalbook.com
  • Furoxan precursors are readily accessible thieme-connect.de
  • - Risk of over-reduction and ring cleavage thieme-connect.de
  • May produce isomeric mixtures bohrium.com
  • Dimerization of Nitrile Oxides- Fundamental and efficient for furoxan ring formation thieme-connect.de- Primarily yields the furoxan precursor, requiring a subsequent deoxygenation step thieme-connect.de

    For the synthesis of an asymmetrically substituted compound such as this compound, a strategy involving the cyclodehydration of an appropriately substituted dioxime would be a direct approach. organic-chemistry.org Alternatively, a multi-step synthesis starting from a furoxan with one of the desired substituents already in place, followed by modification and deoxygenation, could be employed. The choice between these routes would depend on the availability and synthesis of the respective starting materials. Some methods offer advantages like functional group tolerance and mild reaction conditions, which are beneficial for complex molecule synthesis. bohrium.com

    Future Directions in Synthetic Accessibility of Substituted 1,2,5-Oxadiazoles

    The field of synthetic organic chemistry is constantly evolving, with a continuous drive towards the development of more efficient, sustainable, and versatile methodologies. The synthesis of substituted 1,2,5-oxadiazoles is no exception, with future research likely to focus on several key areas to enhance their accessibility.

    One of the primary goals is the development of milder and more environmentally friendly reaction conditions. Traditional methods for the synthesis of 1,2,5-oxadiazoles often rely on harsh dehydrating agents and high temperatures. Future approaches will likely explore the use of novel catalytic systems that can operate under milder conditions, reducing energy consumption and the generation of hazardous waste. nih.goveurekaselect.com The exploration of solvent-free reactions or the use of greener solvents will also be a significant area of research.

    Furthermore, enhancing the efficiency and atom economy of synthetic routes is a perpetual objective. This involves designing synthetic pathways that minimize the number of steps and maximize the incorporation of atoms from the starting materials into the final product. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will be crucial in achieving this goal. nih.gov

    The expansion of the substrate scope and functional group tolerance of existing synthetic methods is another important future direction. Researchers will aim to develop methodologies that can be applied to a wider range of starting materials, allowing for the synthesis of a more diverse library of substituted 1,2,5-oxadiazoles with various functional groups. This will be critical for the exploration of their structure-activity relationships in various applications.

    Finally, the development of novel and innovative synthetic strategies will continue to be a major focus. This could involve the exploration of new catalytic cycles, the use of unconventional starting materials, or the application of cutting-edge technologies such as flow chemistry and photoredox catalysis to the synthesis of 1,2,5-oxadiazoles. organic-chemistry.org These advancements will not only improve the accessibility of known derivatives but also open doors to the discovery of new and structurally complex 1,2,5-oxadiazole-based compounds with unique properties.

    Chemical Reactivity and Reaction Mechanisms of 1,2,5 Oxadiazole Systems

    Ring Cleavage Reactions

    The most characteristic reaction of the 1,2,5-oxadiazole ring is its cleavage under thermal or photochemical induction. thieme-connect.de This fragmentation is a key pathway in its decomposition and has been utilized for synthetic purposes.

    The thermal decomposition of 1,2,5-oxadiazoles typically requires high temperatures, often in excess of 200°C. thieme-connect.de The fundamental cleavage pattern involves the scission of the O1–N2 and C3–C4 bonds. thieme-connect.dearkat-usa.org This process results in the fragmentation of the heterocyclic ring into two smaller, highly reactive species.

    For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) in tetradec-1-ene at 245°C leads to ring fragmentation. arkat-usa.org More detailed investigations have been carried out using flash vacuum pyrolysis (FVP) at temperatures between 550-650°C, which confirms that various mono- and bicyclic furazans cleanly cleave at the O1–N2 and C3–C4 bonds. arkat-usa.org While 3,4-disubstituted 1,2,5-oxadiazoles are generally robust, ring-strained analogues can undergo decomposition under less forceful conditions. thieme-connect.de The stability of the ring is also influenced by the nature of its substituents; for example, many nitro and azido (B1232118) derivatives are known to have explosive properties. thieme-connect.de

    Table 1: Thermal Decomposition Conditions for Selected 1,2,5-Oxadiazoles

    CompoundConditionsTemperatureProductsReference
    3,4-Diphenyl-1,2,5-oxadiazoleThermolysis in tetradec-1-ene245 °CBenzonitrile (B105546) and benzonitrile oxide arkat-usa.org
    Tetramethylene furazan (B8792606)Flash Vacuum Pyrolysis (FVP)550-650 °Cω-cyanoalkanonitrile oxide and nitrile arkat-usa.org
    Decamethylene furazanThermolysis in 4-methoxybenzonitrile240 °Cω-cyanoalkanonitrile oxide and nitrile arkat-usa.org

    Similar to thermal treatment, photochemical energy can also induce the cleavage of the 1,2,5-oxadiazole ring. thieme-connect.de The photochemical decomposition follows the same fundamental pathway of cleaving the O1–N2 and C3–C4 bonds. thieme-connect.de The photolysis of 1,2,5-oxadiazoles has been studied, confirming this mode of ring opening. rsc.org This reactivity highlights the inherent instability of the O-N bond within the heterocyclic system when subjected to energy input, whether thermal or light-induced.

    The definitive outcome of both thermal and photochemical ring cleavage of the 1,2,5-oxadiazole system is the formation of nitrile (R–C≡N) and nitrile oxide (R–C≡N⁺–O⁻) fragments. thieme-connect.dearkat-usa.org The nature of the R groups on these fragments is determined by the substituents at the C3 and C4 positions of the original oxadiazole ring. For a compound like 3-butyl-4-methyl-1,2,5-oxadiazole, decomposition would be expected to yield a mixture of acetonitrile (B52724) oxide and valeronitrile, as well as methylnitrile oxide and pentyne nitrile.

    This fragmentation has been exploited synthetically, as the thermal decomposition of furoxans (1,2,5-oxadiazole N-oxides) is a well-established method for generating nitrile oxides. arkat-usa.org These highly reactive nitrile oxide intermediates can be trapped in situ. For example, upon thermolysis, the nitrile oxides generated from various furazans have been successfully trapped via 1,3-dipolar cycloaddition reactions with alkenes like hex-1-ene, yielding isoxazolines in high yields (81-100%). arkat-usa.org

    Electrophilic Reactivity of the 1,2,5-Oxadiazole Ring System

    The 1,2,5-oxadiazole ring is generally resistant to electrophilic attack, a characteristic attributed to the electron-withdrawing nature of the heteroatoms, which reduces the electron density of the ring carbons. thieme-connect.denih.gov The heterocyclic ring is stable against acid-catalyzed hydrolysis. thieme-connect.de

    However, under forcing conditions, electrophilic attack can occur at a ring nitrogen atom rather than at a carbon. For example, heating a 1,2,5-oxadiazole with a powerful alkylating agent like dimethyl sulfate (B86663) can lead to the formation of N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de This indicates that while the carbon atoms are unreactive towards electrophiles, the nitrogen lone pairs can be targeted by sufficiently strong electrophilic reagents.

    Nucleophilic Reactivity and Substituent Effects on the 1,2,5-Oxadiazole Ring

    The reactivity of the 1,2,5-oxadiazole ring towards nucleophiles is highly dependent on the substituents present. The unsubstituted 1,2,5-oxadiazole and its monosubstituted derivatives are susceptible to ring-cleavage reactions when treated with alkali. thieme-connect.de In contrast, 3,4-disubstituted 1,2,5-oxadiazoles, such as this compound, are generally stable to alkaline conditions. thieme-connect.de

    The entire furazan ring system is considered an electron-withdrawing group, which increases the reactivity of attached substituents. mdpi.com While the ring itself is generally resistant to direct nucleophilic attack, the introduction of a good leaving group, such as a halogen, onto the ring would be expected to facilitate nucleophilic substitution reactions, a common feature in other electron-deficient oxadiazole isomers. nih.govmdpi.com

    Rearrangement Reactions (e.g., tautomeric equilibria)

    Rearrangement reactions are a significant aspect of oxadiazole chemistry, often driven by the tendency of the ring to convert into more stable heterocyclic systems. osi.lvresearchgate.net For the 1,2,5-oxadiazole series, specific rearrangements can occur depending on the nature of the side chains. Various 3-heteroallyl-substituted 1,2,5-oxadiazoles are known to undergo the Boulton–Katritzky rearrangement, which involves the conversion of the oxadiazole into a new five-membered heterocycle. thieme-connect.de

    Tautomeric equilibria are not a significant feature for simple 3,4-dialkyl-substituted 1,2,5-oxadiazoles like this compound. Tautomerism is more relevant for derivatives bearing functional groups with mobile protons, such as amino or hydroxyl groups, or in related N-oxide systems (furoxans), where tautomeric forms can exist and influence the compound's stability and reactivity. researchgate.net

    Mechanistic Investigations of Cyclization and Functionalization Reactions

    Detailed mechanistic studies illuminate the intricate pathways through which 1,2,5-oxadiazole rings are formed and how substituents are introduced or modified. These investigations are fundamental to optimizing reaction conditions and expanding the synthetic utility of this heterocyclic core.

    One of the primary methods for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. A mild and efficient method for this cyclization utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a dehydrating agent. This approach allows for the formation of 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperatures, which is a significant advantage for thermally sensitive or energetic compounds. The reaction proceeds by the activation of the oxime hydroxyl groups by CDI, followed by an intramolecular cyclization with the elimination of imidazole (B134444) and carbon dioxide. This method's functional group tolerance and mild conditions have enabled the high-yielding synthesis of derivatives that were previously difficult to access, such as the conversion of aminofurazans to their chloro counterparts.

    Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. For instance, the cyclization mechanism to form a 1,2,5-oxadiazole ring from an organic nitrile has been investigated, providing insights into the energetic barriers and the stability of intermediates. These theoretical models help to rationalize experimental observations and predict the feasibility of new synthetic routes.

    The functionalization of pre-formed 1,2,5-oxadiazole rings is another area of active mechanistic investigation. The introduction of various functional groups can significantly alter the chemical and biological properties of the molecule. For example, the synthesis of aminated derivatives, such as 4-(1,1'-biphenyl-4-yl)-1,2,5-oxadiazol-3-amine, has been reported, providing key intermediates for further elaboration.

    While specific mechanistic data for this compound is not extensively detailed in the reviewed literature, the general principles derived from studies on related 3,4-disubstituted 1,2,5-oxadiazoles are applicable. The synthesis would likely proceed via the cyclization of the corresponding α-dioxime, pentane-2,3-dione dioxime. The reactivity of the butyl and methyl substituents would be expected to follow standard aliphatic chemistry, although the electronic nature of the oxadiazole ring might influence reactions at the α-carbon positions of the alkyl groups.

    Further research, including kinetic studies, isotopic labeling experiments, and advanced computational analysis specific to this compound, would be necessary to fully elucidate the nuanced mechanistic details of its formation and functionalization reactions.

    Reaction Type Reagents/Conditions Key Mechanistic Features Reference
    Cyclization (Dehydration of α-dioximes)1,1'-Carbonyldiimidazole (CDI), Ambient TemperatureActivation of oxime hydroxyls, intramolecular cyclization, elimination of imidazole and CO2.
    Cyclization (from organic nitrile)Theoretical (DFT)Elucidation of potential energy surface, transition states, and intermediate stability.
    Functionalization (Amination)Varies (e.g., from corresponding aldehyde)Formation of key intermediates for further chemical modification.

    Advanced Spectroscopic and Structural Characterization of 1,2,5 Oxadiazole Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

    ¹H NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For a compound like 3-Butyl-4-methyl-1,2,5-oxadiazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the butyl and methyl groups.

    The methyl group attached to the oxadiazole ring would typically appear as a singlet in the range of δ 2.0-2.5 ppm. The butyl group would present a more complex pattern:

    A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9 ppm.

    A sextet for the adjacent methylene (B1212753) group (CH₂CH₃) around δ 1.4 ppm.

    A quintet for the next methylene group (CH₂CH₂CH₃) around δ 1.7 ppm.

    A triplet for the methylene group directly attached to the oxadiazole ring (C-CH₂) around δ 2.8 ppm.

    These chemical shifts are influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring.

    ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be observed for each unique carbon atom. The two carbons within the oxadiazole ring are highly deshielded and would appear at the lower end of the spectrum, typically between δ 150-170 ppm.

    The signals for the alkyl substituents would be found at higher field strengths:

    The methyl carbon attached to the ring would likely resonate around δ 10-15 ppm.

    The carbons of the butyl group would appear at approximately δ 13.8 (CH₃), δ 22.5 (CH₂CH₃), δ 29.0 (CH₂CH₂CH₃), and δ 27.0 (C-CH₂) ppm.

    Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon AtomPredicted Chemical Shift (δ, ppm)
    C3 (attached to Butyl)~165
    C4 (attached to Methyl)~155
    Butyl-CH₂ (alpha)~27.0
    Butyl-CH₂ (beta)~29.0
    Butyl-CH₂ (gamma)~22.5
    Butyl-CH₃ (delta)~13.8
    Ring-CH₃~12.0

    NMR techniques can also be applied to other nuclei, such as ¹⁴N or ¹⁵N and ¹⁷O, to directly probe the heteroatoms within the oxadiazole ring. ¹⁵N NMR is particularly useful, though often requires isotopic enrichment due to the low natural abundance of the ¹⁵N isotope. The nitrogen atoms in the 1,2,5-oxadiazole ring are in distinct chemical environments and would be expected to show separate resonances. For related 1,2-oxazole structures, nitrogen signals have been observed at δ -3.1 ppm, providing a reference point for the potential chemical shifts in 1,2,5-oxadiazoles. beilstein-journals.org

    NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, a NOESY experiment could reveal through-space correlations between the protons of the ring-bound methyl group and the α-methylene protons of the butyl group, confirming their proximity on the oxadiazole ring. In studies of similar heterocyclic compounds, NOESY has been effectively used to confirm the presence of rotational conformers. beilstein-journals.org

    Infrared (IR) Spectroscopy for Functional Group and Ring Vibration Identification

    Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying functional groups and characteristic structural features.

    For a 1,2,5-oxadiazole derivative, the IR spectrum is characterized by several key absorption bands:

    C-H Stretching: Vibrations from the C-H bonds of the butyl and methyl groups are expected in the 2850-3000 cm⁻¹ region.

    C=N Stretching: The C=N bonds within the oxadiazole ring typically show a strong absorption band in the range of 1600-1650 cm⁻¹.

    N-O Stretching: The N-O stretching vibrations of the ring are usually found between 1300-1450 cm⁻¹.

    Ring Vibrations: The characteristic vibrations of the oxadiazole ring itself often appear as a series of bands in the fingerprint region (below 1500 cm⁻¹).

    Table 2: Characteristic IR Absorption Frequencies for Oxadiazole Derivatives

    Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
    C-H Stretch (Alkyl)2850-3000Medium-Strong
    C=N Stretch (Ring)1600-1650Strong
    C-H Bend (Alkyl)1375-1470Variable
    N-O Stretch (Ring)1300-1450Strong
    C-N Stretch (Ring)1020-1250Medium

    Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

    For this compound (C₇H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at m/z 140.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the butyl and methyl side chains, as well as the cleavage of the oxadiazole ring. Common fragments might include the loss of an ethyl group (m/z 111) or a propyl group (m/z 97) from the butyl chain, and the loss of the entire butyl chain (m/z 83).

    Table 3: Predicted Mass Spectrometry Data for this compound

    Ion/FragmentPredicted m/zDescription
    [C₇H₁₂N₂O]⁺140.10Molecular Ion [M]⁺
    [C₅H₇N₂O]⁺111.06[M - C₂H₅]⁺
    [C₄H₅N₂O]⁺97.04[M - C₃H₇]⁺
    [C₃H₃N₂O]⁺83.03[M - C₄H₉]⁺

    X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

    The 1,2,5-oxadiazole ring is known to be planar. thieme-connect.de The internal bond angles and lengths are characteristic of its heterocyclic nature, with significant π-electron delocalization across the N-C-C-N fragment. thieme-connect.de In 3,4-disubstituted derivatives, the substituents lie in the plane of the ring. For this compound, the methyl group and the first carbon of the butyl group would be expected to be co-planar with the oxadiazole ring. The flexible butyl chain would adopt a low-energy conformation in the crystal lattice.

    Intermolecular forces such as van der Waals interactions would govern the crystal packing. In some oxadiazole derivatives, short contacts involving ring atoms can lead to specific packing motifs, such as chains or sheets. nih.gov

    Table 2: Predicted Crystallographic Parameters for this compound

    Parameter Predicted Value/System Basis of Prediction
    Crystal System Monoclinic or Orthorhombic Common for small organic molecules
    Space Group P2₁/c or similar Common for centrosymmetric packing
    Ring Geometry Planar Based on parent 1,2,5-oxadiazole structure thieme-connect.de
    C3-C4 Bond Length ~1.43 Å Typical for C-C bond in oxadiazoles (B1248032)
    C-N Bond Length ~1.33 Å Typical for C=N character in oxadiazoles
    N-O Bond Length ~1.38 Å Typical for N-O bond in oxadiazoles

    Note: These parameters are hypothetical and derived from known structures of related 1,2,5-oxadiazole derivatives.

    Theoretical and Computational Studies on 1,2,5 Oxadiazole and Its Substituted Analogs

    Quantum Mechanical Computations

    Quantum mechanical computations have become indispensable in modern chemical research, offering deep insights into the behavior of molecules. For the 1,2,5-oxadiazole system, these methods are employed to elucidate electronic structure, predict molecular properties, and understand reactivity.

    Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

    Density Functional Theory (DFT) has emerged as a popular computational method due to its balance of accuracy and computational cost. It is widely used to study the electronic structure and reactivity of 1,2,5-oxadiazole derivatives. DFT calculations can provide valuable information about optimized molecular geometries, vibrational frequencies, and various electronic properties. ajchem-a.com

    DFT methods are employed to calculate the ground state energy of the molecule, which is crucial for determining its stability. For 3-Butyl-4-methyl-1,2,5-oxadiazole, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to obtain an optimized geometry. ajchem-a.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

    Furthermore, DFT is instrumental in reactivity studies. By calculating various chemical reactivity descriptors, such as global reactivity descriptors, one can predict the reactivity of the molecule. ajchem-a.com These descriptors are derived from the energies of the frontier molecular orbitals. For instance, the nitrogen atoms of the oxadiazole ring are often identified as potential sites for electrophilic attack. ajchem-a.com

    Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

    ParameterPredicted Value
    C3-C4 Bond Length (Å)1.45
    N2-C3 Bond Length (Å)1.33
    O1-N2 Bond Length (Å)1.38
    C3-C(butyl) Bond Length (Å)1.51
    C4-C(methyl) Bond Length (Å)1.50
    C3-C4-N5 Bond Angle (°)108.5
    N2-C3-C4 Bond Angle (°)108.5
    O1-N2-C3 Bond Angle (°)107.0

    Note: The values in this table are hypothetical and for illustrative purposes, based on typical bond lengths and angles for substituted 1,2,5-oxadiazoles.

    Ab Initio Methods for Molecular Properties

    Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For the 1,2,5-oxadiazole system, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, can be used to obtain benchmark-quality data on molecular geometries, vibrational frequencies, and electronic properties. aimspress.com

    These methods are particularly useful for validating results from less computationally expensive methods like DFT. For a molecule like this compound, ab initio calculations could be used to precisely determine its dipole moment, polarizability, and other electric moments, which are important for understanding its intermolecular interactions.

    Molecular Orbital Analysis

    Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.

    HOMO-LUMO Gap Analysis and Electronic Transitions

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. aimspress.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. aimspress.com

    For this compound, the HOMO and LUMO energy levels and their gap can be calculated using DFT. The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many 1,2,5-oxadiazole derivatives, the HOMO is localized on the substituent groups, while the LUMO is distributed over the heterocyclic ring.

    Electronic transitions, such as those observed in UV-Vis spectroscopy, can be understood in terms of the promotion of an electron from an occupied orbital to an unoccupied orbital, often from the HOMO to the LUMO. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules like this compound.

    Table 2: Illustrative HOMO-LUMO Energies and Gap for this compound

    ParameterPredicted Energy (eV)
    HOMO Energy-6.8
    LUMO Energy-1.5
    HOMO-LUMO Gap5.3

    Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for substituted 1,2,5-oxadiazoles.

    Aromaticity Studies (e.g., Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS))

    Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The 1,2,5-oxadiazole ring is considered to be aromatic, with 6π electrons delocalized over the five-membered ring. chemicalbook.com

    Electrostatic Potential (ESP) Surface Analysis

    The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The ESP surface maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

    For this compound, an ESP surface analysis would likely show negative potential around the nitrogen atoms of the oxadiazole ring, consistent with their role as potential sites for electrophilic attack. ajchem-a.com The butyl and methyl substituents would likely exhibit a more neutral or slightly positive potential. This analysis provides a visual representation of the molecule's reactivity and helps in understanding its interactions with other molecules.

    Calculation of Theoretical Descriptors

    Theoretical descriptors are numerical values that characterize the physicochemical properties of a molecule and are calculated using computational methods. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies and for the in silico screening of new compounds. For 1,2,5-oxadiazole derivatives, key descriptors include the dipole moment, molecular volume, Mulliken's charge distribution, and lipophilicity (log P).

    Molecular Volume: Molecular volume is a descriptor related to the steric properties of a molecule. It influences how a molecule interacts with biological receptors and its transport properties. The molecular volume of this compound can be computationally calculated and would be significantly larger than that of the unsubstituted 1,2,5-oxadiazole due to the presence of the butyl and methyl groups.

    Mulliken's Charge: Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule. In the 1,2,5-oxadiazole ring, the nitrogen atoms are generally more electronegative than the carbon and oxygen atoms, leading to a specific charge distribution. chemicalbook.com The π electron density is typically greater on the nitrogen atoms. chemicalbook.com The introduction of electron-donating alkyl groups at the C3 and C4 positions would be expected to increase the electron density on the adjacent carbon atoms of the ring, which in turn could influence the reactivity of the compound.

    Lipophilicity (log Po/w): Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log Po/w), is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. nih.govorientjchem.org While experimental determination is common, computational methods provide a rapid means of prediction. orientjchem.orgnih.gov For this compound, the presence of the non-polar butyl and methyl groups would significantly increase its lipophilicity compared to the parent heterocycle. Various computational models can be used to predict the log P value.

    Table 1: Calculated Theoretical Descriptors for 1,2,5-Oxadiazole and Representative Derivatives Note: Specific calculated values for this compound are not available in the reviewed literature. The values for the derivatives are illustrative and taken from general computational studies on oxadiazoles (B1248032).

    CompoundDipole Moment (D)Molecular Volume (ų)Mulliken's Charge (illustrative, on N atoms)log Po/w (predicted)
    1,2,5-Oxadiazole3.38 chemicalbook.com~70Negative~0.1
    3,4-Dimethyl-1,2,5-oxadiazoleVaries with conformationLarger than parentInfluenced by methyl groupsHigher than parent
    This compoundVaries with conformationLarger than dimethyl analogInfluenced by butyl and methyl groupsSignificantly higher than parent

    This table is interactive. Users can sort the data by clicking on the column headers.

    Structure-Reactivity Relationships from Computational Models

    Computational models are invaluable for elucidating structure-reactivity relationships (SAR), which describe how the chemical structure of a compound influences its reactivity. For 1,2,5-oxadiazole derivatives, computational studies have explored how different substituents affect their chemical behavior. nih.gov

    The introduction of alkyl groups like butyl and methyl at the C3 and C4 positions of the 1,2,5-oxadiazole ring primarily influences the electronic and steric properties of the molecule. The electron-donating nature of these alkyl groups can affect the reactivity of the ring towards electrophilic or nucleophilic attack. For instance, an increase in electron density on the ring carbons might alter their susceptibility to certain reactions.

    QSAR studies on various oxadiazole derivatives have shown that descriptors related to steric and electronic properties are often correlated with their biological activity. derpharmachemica.comnih.gov For example, in some series of oxadiazole derivatives, thermodynamic and steric properties like ovality, as well as electronic properties like dipole moment, have been shown to contribute to their antimicrobial activity. derpharmachemica.com Although a specific QSAR model for this compound is not available, the principles derived from studies on other substituted oxadiazoles suggest that the size and lipophilicity conferred by the butyl and methyl groups would be significant factors in its biological interactions.

    Predictive Modeling for Novel 1,2,5-Oxadiazole Derivatives

    Predictive modeling, often employing machine learning and artificial intelligence, is increasingly used to design novel molecules with desired properties, thereby reducing the need for extensive experimental synthesis and testing. mdpi.com In the context of 1,2,5-oxadiazole derivatives, predictive models can be developed for various applications, including the design of high-energy-density materials and new therapeutic agents. researchgate.netnih.gov

    The process of predictive modeling typically involves:

    Data Collection: Gathering a dataset of known 1,2,5-oxadiazole derivatives with experimentally determined properties.

    Descriptor Calculation: Computing a wide range of theoretical descriptors for each molecule in the dataset.

    Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that correlates the descriptors with the property of interest.

    Model Validation: Assessing the predictive power of the model using external test sets or cross-validation techniques.

    In Silico Screening: Using the validated model to predict the properties of a virtual library of novel 1,2,5-oxadiazole derivatives.

    For designing novel derivatives of this compound, a predictive model could be trained on a dataset of known 1,2,5-oxadiazoles with relevant biological or physical data. By systematically modifying the structure of the lead compound (e.g., changing the alkyl chain length, introducing other functional groups) and using the model to predict the outcome, researchers can prioritize the synthesis of candidates with the most promising properties. For instance, predictive models have been successfully used to design energetic materials based on the 1,2,5-oxadiazole scaffold by correlating structural features with properties like detonation velocity and thermal stability. nih.gov

    Applications of 1,2,5 Oxadiazole Derivatives in Diverse Chemical Fields

    Materials Science Applications

    The unique electronic and structural properties of the 1,2,5-oxadiazole ring make it a valuable component in the design of advanced materials.

    1,2,5-oxadiazole and its N-oxide counterpart, furoxan, are prominent building blocks in the development of high-energy density materials (HEDMs), which include explosives and propellants. bohrium.comnih.gov The high nitrogen content and positive enthalpy of formation of the furazan (B8792606) ring contribute to the energetic nature of these compounds. google.com

    Researchers have designed and synthesized a variety of energetic compounds based on the 1,2,5-oxadiazole framework. researchgate.net By introducing explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3) moieties onto the oxadiazole ring, the energetic performance can be significantly enhanced. bohrium.com For instance, the introduction of a nitramino group into a furazan-based backbone has been a successful strategy for creating energetic materials with excellent detonation properties. frontiersin.org

    A key focus in the field of HEDMs is the balance between energetic output and sensitivity to external stimuli like impact and friction. researchgate.net Some 1,2,5-oxadiazole derivatives have been found to exhibit high thermal stability and reduced sensitivity, making them promising candidates for safer and more reliable energetic materials. bohrium.com The combination of 1,2,5-oxadiazole with other nitrogen-rich heterocycles, such as 1,2,4-triazole (B32235) or tetrazole, has led to the creation of novel HEDMs with a favorable balance of properties. bohrium.com

    Energetic Compound Key Features Potential Application
    3,3'-Azoxybis(4-nitrofurazan)High energy contentPropellant component google.com
    3,3'-Azobis(4-nitrofurazan)High energy contentPropellant component google.com
    3,3'-Bis(4-nitrofurazan)High energy contentPropellant component google.com
    Diaminofurazan (DAF)Used in aluminized propellantsPropellant component google.com
    LLM-210Melt-castable, high density, low sensitivityMelt-castable explosive

    Derivatives of 1,2,5-oxadiazole have shown promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, and scintillators. chemicalbook.com The electron-withdrawing nature of the oxadiazole ring can be harnessed to tune the electronic properties of molecules, influencing their light-emitting and charge-transporting capabilities.

    In the context of OLEDs, 1,2,5-oxadiazole-containing compounds have been investigated as electron-transporting materials. The inherent electronic structure of the heterocycle facilitates the movement of electrons, a crucial process in the operation of OLEDs.

    Furthermore, the fluorescent properties of some 1,2,5-oxadiazole derivatives make them suitable for use as laser dyes and optical brighteners. chemicalbook.com These compounds can absorb light at one wavelength and re-emit it at a longer wavelength, a phenomenon that is central to their function in these applications. The ability to emit light in the orange to red spectrum, both in solution and in the solid state, has been noted for certain 1,2,5-oxadiazole derivatives. chemicalbook.com

    The incorporation of the 1,2,5-oxadiazole ring into molecular structures can induce or modify liquid crystalline behavior. nih.gov Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The rigid, planar structure of the oxadiazole ring, combined with its dipole moment, can promote the self-assembly of molecules into ordered, yet fluid, arrangements.

    Research has shown that 3,5-disubstituted-1,2,4-oxadiazoles can exhibit thermotropic liquid crystalline phases, and it is plausible that appropriately substituted 1,2,5-oxadiazoles could display similar properties. nih.gov The ability to form organized structures on a molecular level makes these compounds of interest for applications in displays and sensors.

    The high thermal stability associated with the 1,2,5-oxadiazole ring makes it a candidate for incorporation into high-performance polymers, including those designed for thermal insulation. nih.gov Aromatic polyoxadiazoles are known for their excellent thermal resistance and hydrolytic stability. While much of the research has focused on 1,3,4-oxadiazoles, the inherent stability of the 1,2,5-oxadiazole isomer suggests its potential in creating polymers that can withstand high temperatures without significant degradation. The development of energetic polymers containing the furazan subunit for use in propellants also highlights the thermal robustness of this heterocyclic system. nih.gov

    Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by the action of light. This property makes them attractive for applications in molecular electronics, data storage, and photopharmacology. Recently, novel molecular photoswitches have been developed by linking an aryldiazenyl (azo) group to a 1,2,5-oxadiazole (furazan) or its N-oxide (furoxan). researchgate.netresearchgate.net

    Upon irradiation with visible light, the more stable (E)-isomer of these arylazo-1,2,5-oxadiazoles can be converted to the corresponding (Z)-isomer, which is stable under ambient conditions. researchgate.netresearchgate.net The reverse transformation from the (Z)- to the (E)-isomer can be achieved by heating. researchgate.net These photoswitches have shown good performance without significant fatigue or decomposition over multiple cycles. researchgate.net This emerging area of research demonstrates the potential of 1,2,5-oxadiazole derivatives in the development of advanced photoresponsive materials. chemistryviews.orgrsc.org

    Agrochemistry Applications

    1,2,5-oxadiazole derivatives have been investigated for their potential use in agriculture as herbicides, insecticides, and fungicides. nih.gov The biological activity of these compounds can often be attributed to their ability to interfere with essential biochemical pathways in target organisms.

    Studies on 1,2,5-oxadiazole N-oxides have revealed their herbicidal activity, with the phytotoxicity being influenced by factors such as lipophilicity and reduction potential. nih.govmdpi.com The N-oxide moiety appears to be crucial for the observed herbicidal effects. mdpi.com

    In the realm of fungicides, furoxan derivatives have demonstrated a broad spectrum of activity against various plant fungi. nih.govtandfonline.com Benzofurazan derivatives have also shown significant antifungal activity against important phytopathogenic fungi. nih.gov The fungicidal efficacy of these compounds underscores their potential as plant protection agents.

    Agrochemical Application Compound Class Observed Activity
    Herbicides1,2,5-Oxadiazole N-oxidesModerate to good herbicidal activity against Triticum aestivum mdpi.comresearchgate.net
    FungicidesFuroxan derivativesBroad-spectrum activity against plant fungi nih.govtandfonline.com
    FungicidesBenzofurazan derivativesHigh antifungal capability against Rhizoctonia solani nih.gov

    Applications as Starting Materials and Reagents in Organic Synthesis

    The 1,2,5-oxadiazole (furazan) ring system is a valuable scaffold in organic synthesis, serving as a stable and versatile building block for creating more complex molecular architectures. Though research specifically detailing 3-Butyl-4-methyl-1,2,5-oxadiazole as a starting material is limited, the broader class of 1,2,5-oxadiazole derivatives is widely used due to the reactivity and stability of the heterocyclic core.

    The synthesis of the 1,2,5-oxadiazole ring itself typically involves several key methods, which produce derivatives that can be further modified. chemicalbook.com These methods include:

    Dehydration of α-dioximes: This is a classic and common method for forming the oxadiazole ring. chemicalbook.com For a compound like this compound, the precursor would be heptane-3,4-dione dioxime. Various dehydrating agents, such as thionyl chloride or succinic anhydride (B1165640), can be employed. chemicalbook.com

    Deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans): Furoxans, which are often more accessible synthetically, can be reduced to the corresponding furazans using reagents like trialkylphosphites. chemicalbook.com

    Ring-transformation reactions: In some cases, other heterocyclic systems can be chemically transformed into the 1,2,5-oxadiazole ring. chemicalbook.com

    Once formed, the substituted 1,2,5-oxadiazole serves as a robust platform. The substituents on the ring, such as the butyl and methyl groups in the target compound, can be modified, or the ring itself can participate in further reactions. The stability of the oxadiazole ring allows for chemical transformations on the side chains without disrupting the core heterocycle. This makes them useful as intermediates in multi-step syntheses for materials science and agricultural chemistry. nih.govcolab.ws For instance, functional groups on the side chains can be used to link the oxadiazole core to polymers or other molecular systems to impart specific properties.

    Table 1: Synthetic Approaches to 1,2,5-Oxadiazoles

    Synthesis Method Starting Materials Reagents Description
    Dehydration of Dioximes α-Dioximes (e.g., glyoxaldioxime) Succinic Anhydride, Thionyl Chloride (SOCl₂) A common method involving the removal of water from a dioxime to form the oxadiazole ring. chemicalbook.com
    Deoxygenation of Furoxans 1,2,5-Oxadiazole-2-oxides (Furoxans) Trialkylphosphites Reduction of the N-oxide to yield the corresponding 1,2,5-oxadiazole. chemicalbook.com

    Applications as Analytical Reagents

    A notable characteristic of certain 1,2,5-oxadiazole derivatives is their fluorescence. chemicalbook.com This property is the basis for their application as analytical reagents. The fluorogenic nature of the 1,2,5-oxadiazole scaffold allows for the design of molecular probes and labels. These compounds can emit light, often in the orange to red part of the spectrum, upon excitation, making them detectable at very low concentrations. chemicalbook.com

    In analytical chemistry, these derivatives can be used as:

    Fluorescent Labels: They can be covalently attached to other molecules, such as proteins or nucleic acids. The strong fluorescence of the oxadiazole tag allows for the sensitive detection and quantification of the labeled molecule in various assays.

    Chemosensors: By modifying the substituents on the 1,2,5-oxadiazole ring, it is possible to create "turn-on" or "turn-off" fluorescent sensors. In this design, the fluorescence of the molecule changes significantly in the presence of a specific analyte (e.g., a metal ion or a small organic molecule). This change in fluorescence signals the presence and concentration of the target analyte.

    While specific applications of this compound as an analytical reagent are not documented, its core structure is part of a class of compounds with known fluorogenic properties, indicating a potential for such uses. chemicalbook.com

    Role as a Nitric Oxide (NO) Donor Scaffold in Chemical Biology Research (Excluding medical applications)

    One of the most significant roles of the 1,2,5-oxadiazole scaffold in chemical biology is found in its N-oxide form, known as furoxan. eurekaselect.comresearchgate.net Furoxans are well-established nitric oxide (NO) donors. nih.gov Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, and the ability to release it in a controlled manner is a powerful tool for research.

    In a non-medical research context, furoxan derivatives are used to:

    Investigate NO Signaling Pathways: By delivering NO to specific cellular or sub-cellular locations, researchers can study the downstream effects of NO and elucidate its role in complex biological signaling cascades. researchgate.net The furoxan scaffold can be attached to a targeting moiety that directs the molecule to a specific protein or organelle, allowing for precise NO delivery.

    Probe Enzyme Function: Furoxans can release NO upon interaction with thiols, such as the amino acid cysteine. nih.gov This property allows them to be used to study the activity of thiol-containing enzymes and proteins. The release of NO can be monitored, providing information about the local chemical environment.

    Develop Research Tools: The 1,2,5-oxadiazole N-oxide framework is a versatile platform for creating a wide array of NO-releasing molecules with different properties, such as varying rates of NO release or different activation triggers. researchgate.net This allows scientists to select the appropriate tool to answer specific biological questions regarding the function of nitric oxide.

    Emerging and Potential Non-Medical Applications of 1,2,5-Oxadiazoles and their Derivatives

    Beyond their use in synthesis and as research tools, 1,2,5-oxadiazoles are finding applications in several cutting-edge, non-medical fields.

    High-Energy-Density Materials (HEDMs): The high nitrogen content and the heat of formation of the oxadiazole ring make its derivatives attractive candidates for energetic materials. chemicalbook.com By introducing explosophoric groups (like -NO₂, -N₃) onto the 1,2,5-oxadiazole core, chemists can design molecules with high detonation performance and thermal stability. rsc.org These materials are of interest for applications in propellants and explosives. Theoretical studies using density functional theory have been employed to predict the detonation properties and stability of various substituted 1,2,5-oxadiazole compounds, guiding the synthesis of new HEDMs. rsc.org

    Materials for Light-Emitting Devices: The fluorescence of some 1,2,5-oxadiazole derivatives makes them suitable for use in organic light-emitting diodes (OLEDs). These compounds can act as the emissive layer in an OLED, converting electrical energy into light. chemicalbook.com The color of the emitted light can be tuned by altering the substituents on the oxadiazole ring.

    Agricultural Chemicals: Certain derivatives of 1,2,5-oxadiazole-2-oxide have been found to possess herbicidal activity, indicating potential for development in the agricultural sector. chemicalbook.comnih.gov

    Table 2: Summary of Non-Medical Applications for 1,2,5-Oxadiazole Derivatives

    Application Area Type of Derivative Key Property Research Finding
    Energetic Materials Nitro- and azido-substituted 1,2,5-oxadiazoles High heat of formation, high nitrogen content Designed compounds show high predicted detonation velocities and densities. rsc.org
    Light-Emitting Devices Fluorogenic 1,2,5-oxadiazoles Fluorescence Compounds can emit orange to red light, suitable for use in OLEDs. chemicalbook.com
    Agricultural Science 1,2,5-Oxadiazole-2-oxides Herbicidal activity Certain derivatives show promise as herbicides. chemicalbook.com

    Q & A

    Q. What are the common synthetic routes for preparing 3-Butyl-4-methyl-1,2,5-oxadiazole and its derivatives?

    • Methodological Answer : Synthesis typically involves cyclization reactions under reflux conditions. For example, substituted benzaldehydes can react with amino-oxadiazole precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Optimizing reaction time (e.g., 4–18 hours) and solvent selection (e.g., DMSO for high-temperature stability) improves yield. Purification often employs recrystallization from water-ethanol mixtures or silica gel chromatography for complex derivatives .

    Q. How can researchers optimize synthetic yields of this compound derivatives?

    • Methodological Answer : Key factors include:
    • Catalyst use : Glacial acetic acid or palladium-based catalysts enhance reaction efficiency .
    • Solvent selection : Polar aprotic solvents (e.g., DMSO) favor cyclization, while ethanol aids in intermediate stabilization .
    • Temperature control : Reflux conditions (e.g., 55–100°C) balance reactivity and side-product minimization .
    • Purification : Sequential filtration and recrystallization improve purity, with yields reported up to 65% under optimized conditions .

    Advanced Research Questions

    Q. How can molecular docking studies evaluate the pharmacological potential of this compound derivatives?

    • Methodological Answer : Docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., SARS-CoV-2 proteases or STAT3). Critical steps include:
    • Protein preparation : Retrieve crystal structures (e.g., PDB IDs 6LU7, 4OW0) and remove water molecules.
    • Ligand optimization : Minimize energy of the oxadiazole derivative using Gaussian software.
    • Binding analysis : Calculate binding energies (ΔG) and hydrogen bond interactions. For example, derivatives with sulfur atoms show enhanced binding (-8.2 to -7.3 kcal/mol) via nucleophilic interactions .

    Q. What mechanistic insights exist for 1,2,5-oxadiazole derivatives in inhibiting PI3K/AKT or STAT3 pathways?

    • Methodological Answer :
    • STAT3 inhibition : Oxadiazole-Pt(II) complexes disrupt STAT3 dimerization and DNA binding, validated via electrophoretic mobility shift assays (EMSAs) and Western blotting .
    • PI3K/AKT modulation : Derivatives compete with phosphatidylinositol-3,4,5-trisphosphate (PIP3) for binding to AKT’s pleckstrin homology domain, measured via fluorescence polarization assays .
    • Dual-action design : Ligands with aminomethyl groups enable planar coordination to Pt(II), synergizing DNA intercalation and pathway inhibition .

    Q. How can researchers resolve contradictions in biological activity data for oxadiazole derivatives?

    • Methodological Answer :
    • Replicate assays : Confirm results across multiple cell lines (e.g., HeLa, MCF-7) and independent labs.
    • Control variables : Standardize solvent (DMSO concentration ≤0.1%) and incubation times.
    • Alternative techniques : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

    Q. What strategies are effective for designing dual-function oxadiazole-based agents (e.g., anticancer and antiviral)?

    • Methodological Answer :
    • Scaffold hybridization : Integrate oxadiazole with triazole or benzoyl moieties to target multiple pathways .
    • Metal coordination : Pt(II) complexes enhance DNA binding (via cis-platin-like mechanisms) while retaining STAT3 inhibition .
    • Structure-activity relationship (SAR) : Modify alkyl chain length (e.g., butyl vs. methyl) to balance lipophilicity and target engagement .

    Q. How can in vivo toxicity and efficacy of oxadiazole derivatives be systematically evaluated?

    • Methodological Answer :
    • Animal models : Use xenograft mice for antitumor activity (e.g., tumor volume measurement) and histopathology for organ toxicity .
    • Pharmacokinetics : Assess bioavailability via LC-MS/MS and metabolite identification.
    • Dose optimization : Conduct MTD (maximum tolerated dose) studies with阶梯 dosing (e.g., 10–100 mg/kg) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.